molecular formula C14H10BrClO3 B4822866 4-chlorophenyl (4-bromophenoxy)acetate

4-chlorophenyl (4-bromophenoxy)acetate

Cat. No.: B4822866
M. Wt: 341.58 g/mol
InChI Key: SUQCCGAMJGYZDC-UHFFFAOYSA-N
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Description

4-Chlorophenyl (4-bromophenoxy)acetate is a synthetic ester compound of interest in chemical and pharmaceutical research. It belongs to a class of chemicals where halogen atoms (chlorine and bromine) are strategically placed on aromatic rings, a feature known to influence both the molecule's physical properties and its biological activity. Researchers utilize this structural motif to develop and study new substances with potential applications. Compounds with similar biphenyl and halogen-substituted structures have been investigated for a range of biological activities. For instance, related 4-bromo-2-chlorophenyl-based compounds have shown significant in vitro inhibitory effects on Plasmodium falciparum, indicating value in antimalarial research . Furthermore, the presence of bromine and chlorine atoms on phenyl moieties in analogous molecules is recognized to induce antimicrobial properties, making them useful scaffolds in the search for new antibacterial and antifungal agents . The molecular structure facilitates specific intermolecular interactions, such as short halogen...oxygen contacts, which can be critical in crystal engineering and materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-chlorophenyl) 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQCCGAMJGYZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)COC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxyacetates

4-Chlorophenyl (4-Nitrophenoxy)acetate
  • Key Difference: Nitro group (NO₂) replaces bromine.
  • Impact : The electron-withdrawing nitro group increases chemical reactivity (e.g., electrophilic substitution) but reduces bioavailability due to higher polarity compared to bromine .
  • Biological Activity : Nitro-substituted analogs often exhibit stronger antimicrobial activity but lower metabolic stability.
Ethyl 2-(4-Fluoro-2-methyl-phenoxy)acetate
  • Key Difference : Fluorine (F) and methyl (CH₃) substituents.
  • Impact : Fluorine’s electronegativity enhances metabolic stability but reduces lipophilicity. Methyl groups increase steric hindrance, altering binding affinity to biological targets .
  • Applications : Primarily used in agrochemicals due to moderate toxicity.
Sodium 2,2-Difluoro-2-(4-bromophenoxy)acetate
  • Key Difference : Sodium salt form with difluoro substitution.
  • Impact : Enhanced water solubility but reduced bioavailability compared to ester forms. Difluoro substitution increases chemical inertness .

Positional Isomers and Halogen Variants

Methyl 2-(4-Bromo-3-methylphenyl)acetate
  • Key Difference : Bromine at 4-position and methyl at 3-position.
  • Impact : Methyl groups improve steric stability but reduce halogen-dependent reactivity. Lower antimicrobial activity compared to dual-halogenated compounds .
Ethyl 2-(4-Bromo-2-chlorophenyl)acetate
  • Key Difference : Chlorine at 2-position instead of 4-position.
  • Impact : Altered electronic effects and steric interactions reduce binding to enzymes like cytochrome P450, lowering metabolic degradation rates .
Ethyl 2-(4-Chlorophenyl)acetate
  • Key Difference : Lacks bromine.
  • Impact : Lower molecular weight (265.69 g/mol) and lipophilicity (LogP ~3.2 vs. 4.7 for the target compound), resulting in faster renal clearance .

Structural and Functional Insights

  • Lipophilicity : Bromine’s large atomic radius increases LogP (4.7) compared to chloro (3.2) or fluoro (2.8) analogs, enhancing membrane permeability but slowing hepatic clearance .
  • Metabolic Stability : Dual halogenation (Cl and Br) reduces susceptibility to oxidative metabolism, extending half-life in biological systems .
  • Reactivity : Bromine’s polarizability makes the compound more reactive in nucleophilic substitutions compared to fluorine or methyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chlorophenyl (4-bromophenoxy)acetate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves esterification between 4-chlorophenol and a brominated acetic acid derivative. Key steps include:

  • Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride or DCC/DMAP) to form an acyl chloride intermediate.
  • Step 2 : Reaction with 4-bromophenol under reflux in anhydrous dichloromethane or THF, catalyzed by triethylamine.
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Optimization : Monitor reaction progress using TLC and adjust molar ratios (1:1.2 for phenol:acyl chloride) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing 4-chlorophenyl (4-bromophenoxy)acetate?

  • Methodology :

  • 1H/13C NMR : Confirm ester linkage and aromatic substitution patterns. For example, the acetate methyl group appears at ~2.1 ppm (singlet), while aromatic protons show splitting consistent with para-substitution .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1740–1720 cm⁻¹ and aryl-halogen bonds (C-Br at ~600 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 340 (M⁺) and fragments at m/z 155 (4-bromophenoxy) and m/z 185 (4-chlorophenyl acetate) .

Q. What are the critical physicochemical properties of this compound, and how are they determined experimentally?

  • Key Properties :

  • LogP (Lipophilicity) : Estimated at ~4.7 via reverse-phase HPLC (C18 column, methanol/water mobile phase) .
  • Melting Point : Determined using differential scanning calorimetry (DSC) or capillary methods.
  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy at λmax ≈ 260 nm .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight :

  • The electron-withdrawing effect of Cl and Br enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack (e.g., by amines or thiols).
  • Example : Reaction with piperidine in DMF at 60°C yields an amide derivative; monitor via 19F NMR if fluorine tags are introduced .
    • Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates with varying nucleophiles (e.g., comparing primary vs. secondary amines) .

Q. What computational approaches can model the compound’s interactions with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina with protein structures (e.g., esterases or cytochrome P450) from the PDB. Input the compound’s 3D structure (generated from SMILES: CC(=O)OC1=CC=C(C=C1Br)OC(=O)C2=CC=C(Cl)C=C2) .
  • MD Simulations : Assess binding stability in GROMACS with CHARMM force fields, focusing on halogen-bonding interactions with active-site residues .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

  • Troubleshooting Framework :

  • Purity Verification : Re-test the compound via HPLC-MS to rule out degradation products.
  • Assay Conditions : Compare MIC values under varying pH, temperature, and nutrient availability (e.g., Mueller-Hinton vs. LB media).
  • Structural Analogues : Synthesize and test derivatives (e.g., replacing Br with I) to isolate structure-activity relationships .

Q. What are the environmental degradation pathways of this compound, and how are they studied?

  • Methodology :

  • Biodegradation : Incubate with soil microcosms (ISO 11266 protocol) and analyze metabolites via LC-MS/MS. Key steps include ester hydrolysis to 4-chlorophenol and 4-bromophenoxyacetic acid .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; quantify degradation products (e.g., halide ions via ion chromatography) .

Key Notes

  • Structural Analogues : Data from related compounds (e.g., 4-bromophenyl acetate ) were contextualized to infer methodologies applicable to the target compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chlorophenyl (4-bromophenoxy)acetate
Reactant of Route 2
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